molecular formula C11H9BrN2O B1334773 5-Bromo-2-(m-tolyloxy)pyrimidine CAS No. 73221-74-6

5-Bromo-2-(m-tolyloxy)pyrimidine

Cat. No. B1334773
CAS RN: 73221-74-6
M. Wt: 265.11 g/mol
InChI Key: YJJNAGZHAWGUEO-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(m-tolyloxy)pyrimidine is a brominated pyrimidine derivative, which is a class of compounds that have been extensively studied due to their various applications in medicinal chemistry and as intermediates in organic synthesis. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of brominated pyrimidines can be approached through different methods. For instance, the synthesis of 5-substituted pyrimidines can be achieved by C5-alkylation or by cyclization of the pyrimidine ring, as described in the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position . Although the specific synthesis of 5-Bromo-2-(m-tolyloxy)pyrimidine is not detailed in the provided papers, similar brominated pyrimidines are often synthesized through halogenation reactions, where a bromine atom is introduced into the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy . Density Functional Theory (DFT) calculations can be used to predict the optimized geometric structure, vibrational frequencies, and chemical shift values . These computational methods help in understanding the electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of the molecule's reactivity .

Chemical Reactions Analysis

Brominated pyrimidines are known to participate in various chemical reactions, particularly in nucleophilic aromatic substitution (SNAr) reactions due to the presence of a good leaving group, such as a bromine atom . These reactions are useful in the functionalization of the pyrimidine ring, allowing for the introduction of different substituents that can alter the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines include their stability, solubility, and reactivity. The derivatives are reported to be stable for several weeks, and their chromatographic properties have been studied for the development of sensitive and selective analytical methods . The non-linear optical (NLO) properties and the second-order interaction energies can be determined using computational methods, providing insights into the electronic behavior of these molecules . Additionally, the interaction of brominated pyrimidines with DNA has been monitored, indicating potential applications in the study of DNA replication and as radiosensitizers .

Scientific Research Applications

Application 1: Bromination of Pyrimidine and Purine Nucleosides

  • Summary of the Application : 5-Bromo-2-(m-tolyloxy)pyrimidine is used in the bromination of pyrimidine and purine nucleosides. This process is crucial in the development of antiviral and antineoplastic drugs .
  • Methods of Application : An efficient and facile strategy has been developed for bromination of nucleosides using sodium monobromoisocyanurate (SMBI). This methodology demonstrates bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides .
  • Results or Outcomes : Unprotected and also several protected nucleosides were brominated in moderate to high yields following this procedure .

Application 2: Pyrimidine-Based Drugs

  • Summary of the Application : Pyrimidines, including 5-Bromo-2-(m-tolyloxy)pyrimidine, have become an increasingly important core structure in many drug molecules over the past 60 years .
  • Methods of Application : The S N Ar reaction of 5-bromo-2,4-dichloropyrimidine with various anilines in the presence of DIPEA in isopropanol afforded intermediates. The pyrimidine ring of these intermediates was subjected to a second nucleophilic substitution with various amines (mostly aniline derivatives) in the presence of p-TsOH·H 2 O in butanol to afford bromopyrimidines .
  • Results or Outcomes : This process has led to the development of a variety of drugs with therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

properties

IUPAC Name

5-bromo-2-(3-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-3-2-4-10(5-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJNAGZHAWGUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401443
Record name 5-bromo-2-(m-tolyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(m-tolyloxy)pyrimidine

CAS RN

73221-74-6
Record name 5-bromo-2-(m-tolyloxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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